The compound “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” is a heterocyclic building block with the empirical formula C12H14N2O2 and a molecular weight of 218.25 . It’s a solid substance with the SMILES string CCc1nc2ccccc2n1C(C)C(O)=O
.
While specific synthesis methods for “5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid” are not available, similar compounds such as “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” and “(2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide” have been synthesized .
The InChI string for “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” is 1S/C12H14N2O2/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16/h4-8H,3H2,1-2H3,(H,15,16)
. This provides a detailed description of the molecule’s structure.
“2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” is a solid substance. It has a predicted melting point of 197.50° C and a predicted boiling point of 500.2° C at 760 mmHg .
5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties. This specific compound is notable for its structural features, which include a benzimidazole ring fused with a pentanoic acid moiety, enhancing its potential biological activity and applications in medicinal chemistry.
The compound is classified under organic compounds and specifically as a benzimidazole derivative. It can be sourced from various chemical suppliers and is often used in research settings for its bioactive properties. The chemical structure can be represented by the following molecular formula: CHNO, with a distinct arrangement that contributes to its reactivity and interaction with biological systems.
The synthesis of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid typically involves several key steps:
The synthetic routes may vary, but common methods include:
These methods allow for the efficient synthesis of the compound while optimizing yield and purity.
The molecular structure of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid features a benzimidazole ring fused with a pentanoic acid group. The presence of the ethyl group at the 2-position of the benzimidazole enhances its lipophilicity, potentially improving its bioavailability.
Key structural data includes:
5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can undergo various chemical reactions, including:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid involves its interaction with various biological targets:
Studies have shown that compounds within this class exhibit significant activity against cancer cell lines and microbial pathogens, indicating their potential as therapeutic agents.
Key physical properties include:
Chemical properties relevant to this compound include:
5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and potential therapeutic development.
Benzoimidazole represents a privileged scaffold in drug discovery due to its dual hydrogen-bonding capability, aromatic character, and bioisosteric resemblance to purine nucleobases. This bicyclic heterocycle serves as a versatile pharmacophore that enables targeted interactions with biological macromolecules, including enzymes and nucleic acids. Its planar structure facilitates π-π stacking interactions within hydrophobic binding pockets, while the imidazole nitrogen atoms act as hydrogen bond acceptors or donors, mimicking transition states or natural substrates in enzymatic reactions [3].
The structural mimicry of purines allows benzoimidazole-containing compounds to interfere with nucleotide metabolism, DNA replication, and kinase signaling pathways. This underpins their broad pharmacological relevance, particularly in anticancer and antiviral therapeutics. For instance, benzotriazole derivatives (structurally analogous to benzoimidazoles) demonstrate potent activity against Picornaviruses by acting as false substrates for viral helicase enzymes [3]. Similarly, clinical anticancer agents leverage the benzoimidazole core for selective kinase inhibition and DNA intercalation [7].
Table 1: Bioactive Benzoimidazole Derivatives and Their Therapeutic Applications
Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Bis-benzotriazole dicarboxamides | Viral helicase (Picornavirus) | Antiviral | Dual benzoheterocycle system |
Vanillin-based imidazolones | Multiple kinase targets | Anticancer (HepG2, MCF-7) | Imidazolone-vanillin hybrid |
Chromane-benzimidazoles | Proton pump | Antiulcer | Chromane-benzoimidazole fusion |
The 5-oxo-pentanoic acid linker in 5-(2-ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid serves as a critical structural determinant that influences physicochemical properties and target engagement. This bifunctional spacer features:
Notably, the amide bond within this linker represents a strategic site for bioisosteric replacement to modulate metabolic stability. Alternatives such as 1,2,3-triazoles, olefins, or sulfonamides can enhance resistance to enzymatic hydrolysis while retaining vectorial properties [6].
The ethyl group at the C2 position of the benzoimidazole ring exemplifies a strategic steric and electronic optimization to enhance target affinity and pharmacokinetic behavior:
Table 2: Impact of Benzoimidazole C2 Substituents on Compound Properties
Substituent | Relative Lipophilicity (ΔLogP) | Steric Volume (ų) | Anticancer Activity (IC₅₀ Range, µM) |
---|---|---|---|
Unsubstituted | Baseline | 0 | 50–100 (weak-moderate) |
Methyl | +0.3 | 23 | 25–50 (moderate) |
Ethyl | +0.5 | 55 | 5–25 (potent) |
Chloro | +0.7 | 29 | 2.2–5.5 (variable) |
Dodecyl | +3.2 | 228 | 18.6–65.3 (potent but promiscuous) |
Molecular Diagram:
O═O O │ ║ || HO─C─(CH₂)₃─C─N─Benzoimidazole (C2-Et) Amide linker ↑ Ethyl substituent
Table 3: Key Structural and Commercial Data for 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic Acid
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 380491-73-6 | [1] [4] |
Molecular Formula | C₁₄H₁₆N₂O₃ | [1] [4] |
Molecular Weight | 260.29 g/mol | [1] [4] |
Predicted Boiling Point | 492.2 ± 47.0 °C | [4] |
Predicted Density | 1.25 ± 0.1 g/cm³ | [4] |
pKa (Carboxylic Acid) | 4.57 ± 0.10 | [4] |
Commercial Pricing (1g) | $305–$685.21 | [4] |
MDL Number | MFCD02225665 | [4] |
Biological Relevance | Intermediate for antitumor/antiviral agents | [3] [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9